N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine
Overview
Description
N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C15H13ClN2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Mechanism of Action
Target of Action
The primary target of N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with COX enzymes, inhibiting their activity . This inhibition disrupts the conversion of arachidonic acid, thereby reducing the production of pro-inflammatory mediators .
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of pro-inflammatory mediators from arachidonic acid . The downstream effects include a reduction in inflammation and associated symptoms .
Pharmacokinetics
Its cox inhibitory activity has been measured, with ic50 values of 741–1134 μM reported for COX-1 inhibition .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of pro-inflammatory mediators . This results in a reduction of inflammation and associated symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that like many other compounds, its stability, efficacy, and bioavailability could potentially be affected by factors such as temperature, pH, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with cyclooxygenase enzymes (COX-1 and COX-2), where it exhibits inhibitory effects . The inhibition of these enzymes is crucial in reducing inflammation and pain, making this compound a potential candidate for anti-inflammatory drug development. Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, further highlighting its biochemical significance.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation . Moreover, this compound has been found to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of cyclooxygenase enzymes, inhibiting their activity and preventing the synthesis of pro-inflammatory prostaglandins . Additionally, this compound can interact with transcription factors, leading to changes in gene expression that contribute to its anti-inflammatory effects. The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its biochemical activity for extended periods . Degradation of the compound can occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce inflammation and pain without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with metabolic enzymes, affecting metabolic flux and altering metabolite levels within cells. The involvement of this compound in these pathways underscores its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, allowing it to accumulate in target tissues . Additionally, binding proteins within the cytoplasm can facilitate the intracellular distribution of this compound, ensuring its localization to specific cellular compartments where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic and signaling pathways . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound to specific organelles, further modulating its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with benzyl halides. One common method includes the reaction of 6-chloro-4-methylbenzo[d]thiazol-2-amine with benzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of N-substituted benzothiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiazole derivatives.
Scientific Research Applications
N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-methylbenzo[d]thiazol-2-amine: Lacks the benzyl group, which may affect its biological activity.
N-benzyl-4-methylbenzo[d]thiazol-2-amine: Similar structure but without the chlorine atom, which can influence its reactivity and applications.
Uniqueness
N-benzyl-6-chloro-4-methylbenzo[d]thiazol-2-amine is unique due to the presence of both the benzyl and chlorine substituents. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-benzyl-6-chloro-4-methyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-7-12(16)8-13-14(10)18-15(19-13)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKYSCBURSHZER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NCC3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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